4-Hydroxypentan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

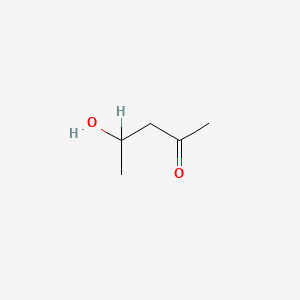

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYZZYAEGNVNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864393 | |

| Record name | 4-Hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4161-60-8 | |

| Record name | 4-Hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC263780 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxypentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentan-2-one, a bifunctional organic molecule containing both a hydroxyl and a ketone group, holds interest in various chemical and pharmaceutical applications. Its utility as a flavoring agent and a versatile intermediate in organic synthesis underscores its importance.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, spectroscopic characterization, and a summary of its known applications and safety information. While direct biological activity data for this compound is limited, the potential for further investigation is highlighted.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Identification

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 4161-60-8 | [2][4] |

| Molecular Formula | C5H10O2 | [2][3][4] |

| Molecular Weight | 102.13 g/mol | [3] |

| Canonical SMILES | CC(CC(=O)C)O | [4] |

| InChI | InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3 | [3] |

| InChIKey | PCYZZYAEGNVNMH-UHFFFAOYSA-N | [3] |

| Synonyms | 4-Hydroxy-2-pentanone, (±)-4-Hydroxypentan-2-one, 2-Hydroxypropyl methyl ketone | [2] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 177 °C at 760 mmHg | [4] |

| Melting Point | 2.5 °C (estimate) | [4] |

| Density | 0.962 g/cm³ | [4] |

| Vapor Pressure | 0.323 mmHg at 25 °C | [4] |

| Flash Point | 60.8 °C | [4] |

| Refractive Index | 1.418 - 1.4415 | [4][5] |

| pKa | 14.50 ± 0.20 (Predicted) | [2][4] |

| logP | 0.34630 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Reactivity

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the oxidation of pentane-1,3-diol.

Experimental Protocol: Oxidation of Pentane-1,3-diol

This is a generalized protocol based on common organic synthesis procedures and the cited reference.

-

Reaction Setup: To a solution of pentane-1,3-diol in acetone, a solution of 3,3-dimethyldioxirane in acetone is added dropwise at ambient temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then typically purified.

-

Purification: Purification of the crude product is achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound. The final product's identity and purity are confirmed by spectroscopic methods (NMR, IR, MS).

Chemical Reactivity

This compound exhibits reactivity characteristic of both ketones and secondary alcohols. The ketone functional group can undergo nucleophilic addition, reduction to a secondary alcohol, and reactions at the α-carbon. The hydroxyl group can be oxidized to a ketone, esterified, or act as a nucleophile.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A broad peak is typically observed in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1715 cm⁻¹ is indicative of the C=O stretching of the ketone.

Experimental Protocol: Infrared Spectroscopy

This is a general protocol for obtaining an IR spectrum of a liquid sample.

-

Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are available for this compound.[5] The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule, with chemical shifts and splitting patterns providing information about their chemical environment and connectivity. The ¹³C NMR spectrum would show signals for each unique carbon atom.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 102.[6] Common fragmentation patterns for ketones and alcohols would be expected, including alpha-cleavage adjacent to the carbonyl group and loss of water from the molecular ion.

Experimental Protocol: Mass Spectrometry

This is a generalized protocol for obtaining an electron ionization mass spectrum.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Data Analysis: The abundance of each fragment is measured, and the resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is then analyzed to deduce the structure of the molecule.

Biological Activity and Applications

Known Applications

This compound is utilized as a flavoring agent in the food industry and serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.[1][2]

Biological Activity

While direct evidence is lacking for this compound, some studies have investigated the biological activities of structurally related compounds. For instance, certain derivatives of 4-hydroxyquinolone have shown in vitro anticancer activity.[7] Additionally, various phytochemicals with hydroxy and ketone moieties, such as trihydroxyflavones, have demonstrated antioxidant and anticancer properties.[8] These findings may suggest potential avenues for future research into the biological properties of this compound and its derivatives. It is important to emphasize that such connections are speculative without direct experimental evidence.

Due to the absence of specific data on the biological signaling pathways of this compound, a corresponding diagram cannot be provided at this time.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized compound with established chemical and physical properties. Its utility as a synthetic intermediate is clear, and its presence in natural sources is of interest. However, a significant gap exists in the understanding of its biological activities. For researchers and professionals in drug development, this presents an opportunity for novel investigations into the potential therapeutic applications of this molecule and its derivatives. Future studies are warranted to explore its pharmacological profile, including its potential anticancer, antioxidant, and anti-inflammatory properties, and to elucidate any underlying mechanisms of action.

References

- 1. Buy this compound | 4161-60-8 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Hydroxypentan-2-one: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 4-Hydroxypentan-2-one, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, functional groups, physicochemical properties, and established synthesis protocols.

Chemical Structure and Functional Groups

This compound, with the molecular formula C₅H₁₀O₂, is a molecule that incorporates two key functional groups: a hydroxyl (-OH) group and a ketone (C=O) group.[1][2] The IUPAC name for this compound is this compound.[3] Its structure consists of a five-carbon pentane (B18724) chain where the second carbon atom is part of a carbonyl group (ketone), and the fourth carbon atom is bonded to a hydroxyl group (alcohol). This unique combination of functional groups makes it a hydroxyketone.[2]

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens) significantly influences its physical and chemical properties, such as its relatively high boiling point and its reactivity.[1] The chiral center at the fourth carbon atom means that this compound can exist as two different enantiomers, (R)- and (S)-4-hydroxypentan-2-one.[4]

Below is a 2D structural representation of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][2][3][5][6] |

| Molecular Weight | 102.13 g/mol | [1][2][3][6][7] |

| CAS Number | 4161-60-8 | [1][2][5] |

| Density | 0.962 g/cm³ | [1][5][6] |

| Boiling Point | 177 °C at 760 mmHg | [1][5][6] |

| Melting Point | 2.5 °C (estimate) | [5] |

| Flash Point | 60.8 °C | [5][6] |

| Vapor Pressure | 0.323 mmHg at 25 °C | [1][5] |

| pKa | 14.50 ± 0.20 (Predicted) | [2][5] |

| Refractive Index | 1.4415 | [5] |

| Canonical SMILES | CC(CC(=O)C)O | [1][2][5] |

| InChI Key | PCYZZYAEGNVNMH-UHFFFAOYSA-N | [1][2] |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. The choice of method may depend on factors such as desired yield, purity, and available starting materials.

3.1. Aldol (B89426) Condensation of Acetone (B3395972)

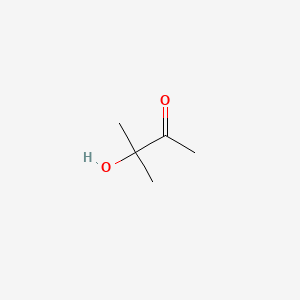

A common method for preparing a related compound, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), is the aldol condensation of two molecules of acetone.[8] While not the exact target molecule, this reaction is fundamental to forming similar hydroxyketones.

-

Reaction: 2 CH₃COCH₃ → (CH₃)₂C(OH)CH₂COCH₃

-

Catalyst: Traditionally, solid sodium hydroxide (B78521) or potassium hydroxide have been used. However, this can lead to side reactions and a high consumption of the catalyst.[8]

-

Improved Protocol: A patented method utilizes a mixed catalyst of treated ion-exchange resin and magnesium hydroxide with acetone as the raw material.[8]

-

Acetone is heated to produce acetone vapor.

-

The vapor is cooled to 0-40 °C.

-

The cooled acetone vapor is passed into a reactor containing the mixed catalyst.

-

The reaction proceeds via continuous distillation.

-

Once the temperature of the distillation still reaches 120 °C, the reaction is stopped.

-

The resulting reaction liquid is then purified by separation to obtain high-purity 4-hydroxy-4-methyl-2-pentanone.[8]

-

3.2. Reduction of Acetylacetone (B45752)

This compound can be synthesized by the reduction of acetylacetone (2,4-pentanedione).[1]

-

Reducing Agent: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), is used to selectively reduce one of the ketone groups to a hydroxyl group.[1]

-

General Procedure:

-

Acetylacetone is dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

-

The solution is cooled in an ice bath.

-

A solution or suspension of the reducing agent is added dropwise with stirring.

-

The reaction is carefully monitored and quenched after the desired level of reduction is achieved.

-

Work-up typically involves the careful addition of water and/or acid to neutralize the reaction and dissolve inorganic salts, followed by extraction of the product into an organic solvent.

-

The final product is purified by distillation.

-

3.3. Hydrolysis of 4-Methyl-2-pentanone (B128772) Derivatives

Another synthetic route involves the hydrolysis of derivatives of 4-methyl-2-pentanone under acidic or basic conditions.[1] The specific starting material and conditions would determine the final product.

3.4. Biocatalytic Methods

Enzymatic processes using specific microorganisms can also be employed for the efficient production of this compound.[1] These methods can offer high stereoselectivity, yielding specific enantiomers of the product. The specifics of the protocol would depend on the chosen microorganism and its enzymatic machinery.

Logical Workflow for Synthesis Protocol Selection

The selection of a suitable synthesis protocol depends on various experimental and practical considerations. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Decision workflow for selecting a synthesis protocol for this compound.

References

- 1. Buy this compound | 4161-60-8 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (R)-4-Hydroxy-2-pentanone [smolecule.com]

- 5. This compound|4161-60-8|lookchem [lookchem.com]

- 6. 4-HYDROXY-2-PENTANONE | CAS#:4161-60-8 | Chemsrc [chemsrc.com]

- 7. (R)-4-Hydroxy-2-pentanone | C5H10O2 | CID 10034590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers and Tautomers of 4-Hydroxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentan-2-one (CAS No. 4161-60-8), a molecule with the chemical formula C₅H₁₀O₂, is a versatile bifunctional compound containing both a hydroxyl and a ketone group.[1] This unique structural feature makes it a valuable intermediate in organic synthesis and a compound of interest in various fields, including the pharmaceutical and fragrance industries. Understanding its isomeric forms and the dynamics of its tautomeric equilibrium is crucial for its effective utilization in research and development. This technical guide provides a comprehensive overview of the isomers and tautomers of this compound, including their properties, synthesis, and the mechanisms governing their interconversion.

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₅H₁₀O₂, a variety of constitutional isomers exist, including other hydroxy ketones, as well as compounds with different functional groups such as carboxylic acids and esters. This guide focuses on the most relevant hydroxy ketone isomers.

Constitutional Isomers

Constitutional isomers of this compound differ in the connectivity of their atoms. Several notable hydroxy ketone isomers include:

-

3-Hydroxy-3-methylbutan-2-one: A tertiary alcohol and a ketone.

-

1-Hydroxypentan-3-one: A primary alcohol and a ketone.

-

2-Hydroxy-3-pentanone: A secondary alcohol and a ketone.

-

5-Hydroxypentan-2-one: A primary alcohol and a ketone.

A summary of the key physical properties of this compound and its selected constitutional isomers is presented in Table 1.

Table 1: Physical Properties of this compound and Selected Constitutional Isomers

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound |  | 102.13 | 177 | 0.962 | 1.418 |

| 3-Hydroxy-3-methylbutan-2-one |  | 102.13 | 140.5 | 0.9632 | 1.415 |

| 1-Hydroxypentan-3-one |  | 102.13 | 186.45 (estimate) | 0.9742 | 1.4128 |

| 2-Hydroxy-3-pentanone |  | 102.13 | 186.45 (estimate) | 0.9742 | 1.418 |

Stereoisomers

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C4). Consequently, it exists as a pair of enantiomers:

-

(R)-4-Hydroxypentan-2-one

-

(S)-4-Hydroxypentan-2-one

These enantiomers have identical physical properties, except for their interaction with plane-polarized light, and may exhibit different biological activities.

Tautomerism of this compound

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound, having α-hydrogens to the carbonyl group, undergoes keto-enol tautomerism, existing in equilibrium with its enol forms.

Keto-Enol Tautomers

The keto form of this compound can equilibrate with two geometric isomers of its enol form: (Z)-4-hydroxypent-3-en-2-one and (E)-4-hydroxypent-3-en-2-one.[2][3] The (Z)-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data for Isomers and Tautomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the identification and characterization of isomers and for studying tautomeric equilibria.

Table 2: Spectroscopic Data for this compound and a Key Isomer

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| This compound | Predicted: ~1.2 (d, 3H), ~2.1 (s, 3H), ~2.5 (m, 2H), ~4.0 (m, 1H), OH signal variable | Predicted: ~23, ~31, ~50, ~65, ~209 | ~3400 (O-H stretch, broad), ~2970 (C-H stretch), ~1715 (C=O stretch) |

| 3-Hydroxy-3-methylbutan-2-one | ¹H NMR data available in spectral databases. | ¹³C NMR data available in spectral databases. | ~3450 (O-H stretch, broad), ~2980 (C-H stretch), ~1710 (C=O stretch) |

Note: Predicted NMR data is based on computational models and should be confirmed with experimental data. OH proton signals in ¹H NMR are often broad and their chemical shift is concentration and solvent dependent.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-hydroxy ketones is the aldol (B89426) condensation. The synthesis of this compound can be achieved through the crossed aldol condensation of acetaldehyde (B116499) and acetone (B3395972).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a cooling bath is charged with acetone.

-

Catalyst: A catalytic amount of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) or an acid is added to the acetone with stirring.

-

Addition of Acetaldehyde: Acetaldehyde is added dropwise to the stirred acetone solution while maintaining a low temperature (typically 0-5 °C) to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the catalyst is neutralized. The reaction mixture is then typically extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of the liquid sample (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The salt plates are mounted in the sample holder of the IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically acquired first and subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) and their intensities are analyzed to identify the functional groups present in the molecule.

Signaling Pathways and Logical Relationships

The interconversion between the keto and enol forms of this compound is a dynamic process catalyzed by either acid or base. The mechanisms of these transformations are fundamental to understanding its reactivity.

Acid-Catalyzed Tautomerization

In the presence of an acid catalyst, the carbonyl oxygen is first protonated, making the α-protons more acidic. A weak base (e.g., water or the conjugate base of the acid) then removes an α-proton to form the enol.

Caption: Mechanism of acid-catalyzed keto-enol tautomerism.

Base-Catalyzed Tautomerization

Under basic conditions, a base removes an α-proton to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate oxygen by a weak acid (e.g., water) yields the enol.

Caption: Mechanism of base-catalyzed keto-enol tautomerism.

Conclusion

This compound and its isomers represent a fascinating class of molecules with significant potential in synthetic chemistry and drug development. A thorough understanding of their structures, properties, and the dynamic equilibrium of tautomerism is essential for harnessing their full potential. This guide has provided a detailed overview of these aspects, including tabulated data, experimental protocols, and mechanistic pathways, to serve as a valuable resource for researchers and scientists in the field. Further experimental investigation into the quantitative aspects of the keto-enol equilibrium of this compound would be a valuable contribution to the field.

References

Potential Biological Activity of 4-Hydroxypentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of 4-Hydroxypentan-2-one. It is important to note that while this compound is known and used in certain industries, extensive research into its specific biological effects is limited in publicly available scientific literature. Consequently, this guide synthesizes available information on its chemical nature, draws parallels from structurally related compounds, and outlines the standard experimental protocols and theoretical signaling pathways that would be crucial in evaluating its therapeutic potential. The quantitative data presented herein is hypothetical and for illustrative purposes.

Introduction to this compound

This compound, also known as 4-hydroxy-2-pentanone, is a bifunctional organic molecule possessing both a hydroxyl and a ketone group.[1] Its chemical structure and properties make it a subject of interest for various applications, including as a flavoring agent and a chiral building block in organic synthesis.[1] Notably, it is a natural product found in mangoes (Mangifera indica), suggesting a potential for biological relevance.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 4161-60-8 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 177-178 °C at 760 mmHg |

| Flash Point | 60.8 °C |

| Solubility | Soluble in water |

Postulated Biological Activities and Parallels with Structurally Related Compounds

Direct and comprehensive studies detailing the biological activities of this compound are scarce. However, by examining the activities of compounds with similar functional groups (ketones, hydroxy ketones), we can postulate potential areas of investigation.

-

Antimicrobial Activity: Ketone-containing compounds have been investigated for their antimicrobial properties. For instance, cyclopentenone derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[2] Similarly, pentane-1,5-diol, a related small alcohol, has demonstrated broad-spectrum antimicrobial effects.[3][4] This suggests that this compound could be explored for its potential to inhibit the growth of various pathogens.

-

Anti-inflammatory Activity: The presence of a hydroxyl group in conjunction with a ketone moiety in other molecular scaffolds has been associated with anti-inflammatory effects. For example, certain hydroxychalcones (aromatic ketones) inhibit the NF-κB signaling pathway, a key regulator of inflammation. Furthermore, some dihydroxy flavone (B191248) derivatives have demonstrated dose-dependent inhibition of carrageenan-induced paw edema in animal models. The ketone body β-hydroxybutyrate has also been shown to possess anti-inflammatory properties by modulating cytokine secretion.[5] These findings provide a rationale for investigating the anti-inflammatory potential of this compound.

-

Anticancer Activity: While there is no direct evidence for the anticancer activity of this compound, some studies on other ketone-containing compounds are noteworthy. Ketone bodies have been shown to inhibit the proliferation of various cancer cell lines without affecting normal cells.[6][7][8][9] Additionally, 2-pentanone has been reported to inhibit prostaglandin (B15479496) production and cyclooxygenase-2 (COX-2) expression in colon cancer cells.[10] These observations suggest that the cytotoxic and anti-proliferative effects of this compound on cancer cells warrant investigation.

Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of this compound, a series of standardized in vitro assays would be required. The following protocols are detailed to guide such an investigation.

Cytotoxicity Assessment

A fundamental first step is to determine the cytotoxic profile of the compound to establish a therapeutic window.

3.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential, the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi should be determined.

3.2.1. Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Assay

The anti-inflammatory effects can be assessed by measuring the inhibition of pro-inflammatory mediators in stimulated immune cells.

3.3.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and a vehicle control.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value.

Quantitative Data Presentation (Hypothetical)

The following tables are provided as examples of how to present quantitative data from the described assays. These are hypothetical values for this compound.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa (Cervical Cancer) | > 100 | 85.2 | 65.7 |

| HepG2 (Liver Cancer) | > 100 | 92.5 | 78.3 |

| A549 (Lung Cancer) | > 100 | > 100 | 95.1 |

| Normal Fibroblasts | > 100 | > 100 | > 100 |

Table 2: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Pseudomonas aeruginosa | > 512 |

| Candida albicans | 64 |

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Assay | IC50 (µM) |

| NO Production Inhibition (RAW 264.7) | 45.8 |

| TNF-α Release Inhibition (RAW 264.7) | 52.3 |

| IL-6 Release Inhibition (RAW 264.7) | 61.2 |

Potential Signaling Pathway Interactions

The biological effects of small molecules are often mediated through their interaction with specific cellular signaling pathways. For a compound with potential anti-inflammatory and anticancer activities, the NF-κB and MAPK pathways are of particular interest.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in many chronic inflammatory diseases and cancers. A potential mechanism of action for an anti-inflammatory compound would be the inhibition of this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway involved in cellular processes such as proliferation, differentiation, inflammation, and apoptosis. It is frequently dysregulated in cancer. Investigating the effect of this compound on key kinases in this pathway, such as ERK, JNK, and p38, would be essential.

Caption: Postulated interaction of this compound with the MAPK/ERK signaling pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound presents an intriguing scaffold for biological investigation due to its natural origin and bifunctional chemical nature. However, a significant gap exists in the scientific literature regarding its specific biological activities. The preliminary parallels drawn from structurally similar compounds suggest that it may possess antimicrobial, anti-inflammatory, and anticancer properties.

To unlock the therapeutic potential of this compound, a systematic and rigorous evaluation is imperative. This should include:

-

Comprehensive in vitro screening: Utilizing the protocols outlined in this guide to establish a baseline of its cytotoxic, antimicrobial, and anti-inflammatory activities.

-

Mechanism of action studies: If promising activity is observed, further investigation into its effects on key signaling pathways, such as NF-κB and MAPK, is crucial.

-

In vivo studies: Promising in vitro results should be validated in appropriate animal models to assess efficacy and safety.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

This technical guide provides a foundational framework for researchers to initiate and advance the study of this compound's biological potential, with the ultimate goal of contributing to the development of new therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chirality and Enantiomers of 4-Hydroxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypentan-2-one is a chiral ketone that serves as a versatile building block in organic synthesis. Its single chiral center at the C4 position gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of this compound is of significant interest as enantiomers often exhibit different biological activities and pharmacological profiles. This technical guide provides a comprehensive overview of the chirality of this compound, including its synthesis, enantiomeric resolution, characterization, and potential applications. Detailed experimental protocols and structured data are presented to facilitate further research and development in this area.

Introduction to Chirality and this compound

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that is not superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules, including biological receptors and enzymes.[1]

This compound, also known as 4-hydroxy-2-pentanone or (±)-4-Hydroxypentan-2-one for the racemic mixture, is a bifunctional organic compound containing both a hydroxyl and a ketone group.[1] The presence of a stereocenter at the fourth carbon atom, which is bonded to four different groups (a hydroxyl group, a methyl group, a hydrogen atom, and a methylene (B1212753) ketone group), confers chirality to the molecule. This results in the existence of two enantiomers: (R)-4-Hydroxypentan-2-one and (S)-4-Hydroxypentan-2-one. The investigation into the distinct properties and activities of these individual enantiomers is crucial for their application in fields such as pharmaceuticals and fine chemical synthesis.[1]

Physicochemical Properties

The physicochemical properties of racemic this compound are well-documented. However, specific data for the individual enantiomers, particularly optical rotation, are less commonly reported in standard databases but can be determined experimentally upon successful resolution.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [2][3] |

| Molecular Weight | 102.13 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Density | 0.962 g/cm³ (estimate) | [1] |

| Boiling Point | 177 °C at 760 mmHg | [3] |

| Melting Point | 2.5 °C (estimate) | [1] |

| Flash Point | 60.8 °C | [1] |

| pKa | 14.50 ± 0.20 (Predicted) | [1] |

| CAS Number | 4161-60-8 | [3] |

Table 2: Enantiomer-Specific Properties of this compound

| Property | (R)-4-Hydroxypentan-2-one | (S)-4-Hydroxypentan-2-one | Reference(s) |

| IUPAC Name | (4R)-4-hydroxypentan-2-one | (4S)-4-hydroxypentan-2-one | [4] |

| Specific Rotation ([α]D) | Data not readily available | Data not readily available | |

| CAS Number | 63315-69-5 | Not assigned | [4] |

Note: Specific rotation is a key differentiating property of enantiomers but published values for this compound are not consistently available and must be determined empirically.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound can be achieved either through asymmetric synthesis or by resolving the racemic mixture.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the aldol (B89426) condensation of two molecules of acetone (B3395972). This reaction is typically base-catalyzed.[5]

Experimental Protocol: Synthesis of Racemic this compound

-

Reaction Setup: A reaction vessel is charged with acetone, which acts as both reactant and solvent.

-

Catalyst: A solid base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is traditionally used. Modern variations may employ ion-exchange resins to simplify purification.[5]

-

Reaction Conditions: The reaction is typically carried out at or below room temperature to control the rate of condensation and minimize side reactions.

-

Work-up and Purification: After the reaction is complete, the catalyst is neutralized or filtered off. The excess acetone is removed by distillation. The resulting crude product is then purified by vacuum distillation to yield racemic this compound.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step for studying their individual properties. The primary methods for resolution include enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography.

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.[6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate and Enzyme: Racemic this compound is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether). A lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), is added to the solution.[6]

-

Acyl Donor: An acyl donor, such as vinyl acetate, is added to the reaction mixture.

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

-

Separation: Once the desired conversion (ideally around 50%) is reached, the enzyme is filtered off. The reaction mixture, now containing one enantiomer as an ester and the other as the unreacted alcohol, is separated by column chromatography.

-

Hydrolysis: The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer in its pure form.

This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization.

Experimental Protocol: Resolution via Diastereomeric Salt Formation with Tartaric Acid Derivative

-

Esterification: The hydroxyl group of racemic this compound is first converted to a carboxylic acid functionality, for instance, by reacting it with succinic anhydride (B1165640) to form a hemisuccinate ester.

-

Salt Formation: The resulting racemic carboxylic acid derivative is then reacted with an enantiomerically pure chiral base, such as (R)-(+)-α-methylbenzylamine or a derivative of tartaric acid like (+)-di-p-toluoyl-D-tartaric acid, in a suitable solvent (e.g., methanol (B129727) or ethanol).[7] This forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled to induce crystallization. Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution.[7]

-

Isolation and Purification: The crystals are collected by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

-

Liberation of Enantiomer: The purified diastereomeric salt is then treated with a strong acid to protonate the carboxylate and a base to neutralize the chiral amine, liberating the enantiomerically pure carboxylic acid derivative. Subsequent hydrolysis of the ester yields the enantiopure this compound.

Characterization of Enantiomers

Once separated, the enantiomers must be characterized to confirm their identity and determine their enantiomeric purity.

-

Polarimetry: Measures the optical rotation of each enantiomer. The (R) and (S) enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.[8] The specific rotation is a characteristic physical property.

-

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and accurate methods for determining the enantiomeric excess (e.e.) of a sample. The sample is passed through a column containing a chiral stationary phase (CSP) which interacts differently with each enantiomer, leading to different retention times.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent (e.g., Eu(hfc)₃), the enantiomers form diastereomeric complexes that exhibit distinct chemical shifts, allowing for their differentiation and quantification.

Biological Significance and Applications

While specific biological signaling pathways involving this compound are not extensively documented, the principle of stereoselective bioactivity is well-established. Enantiomers of a chiral compound can have significantly different pharmacological, toxicological, and metabolic properties.[11] One enantiomer may be therapeutically active while the other could be inactive or even contribute to adverse effects.

The primary application of enantiomerically pure (R)- and (S)-4-Hydroxypentan-2-one is as chiral building blocks in the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products. Their bifunctional nature (hydroxyl and ketone groups) allows for a variety of subsequent chemical transformations in a stereocontrolled manner.

Visualizations

Logical Relationships and Workflows

Caption: Logical flow from racemic mixture to resolved enantiomers.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]

- 4. (R)-4-Hydroxy-2-pentanone | C5H10O2 | CID 10034590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gcms.cz [gcms.cz]

- 11. mdpi.com [mdpi.com]

Keto-enol tautomerism in β-hydroxy ketones.

An In-depth Technical Guide to Keto-Enol Tautomerism in β-Hydroxy Ketones

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] This guide provides a detailed examination of this phenomenon specifically within β-hydroxy ketones, a class of molecules pivotal in synthetic chemistry, most notably as the primary products of aldol (B89426) addition reactions.[2] While the principles of tautomerism are universal, its manifestation in β-hydroxy ketones presents unique structural and electronic considerations that dictate the position of the equilibrium.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core principles, influencing factors, and experimental methodologies used to study this equilibrium. A central theme is the comparison with simple monocarbonyls and β-dicarbonyl compounds, which provides essential context for understanding the behavior of β-hydroxy ketones.

Core Principles and Equilibrium in β-Hydroxy Ketones

The tautomeric equilibrium in a β-hydroxy ketone involves the interconversion between the parent keto form and its corresponding enol. For most simple aldehydes and ketones, this equilibrium overwhelmingly favors the keto tautomer, primarily because the carbon-oxygen double bond (C=O) is significantly stronger and more stable than a carbon-carbon double bond (C=C).[1]

2.1 Structural Comparison and Stability

-

Keto Form : This is the predominant and more stable form for a β-hydroxy ketone. It features a standard ketone carbonyl group and a hydroxyl group on the β-carbon.

-

Enol Form : This tautomer contains a C=C double bond and a hydroxyl group on one of the vinylic carbons (the α-carbon). The original β-hydroxyl group remains.

A critical factor that can shift the equilibrium toward the enol form is the presence of stabilizing features like conjugation or intramolecular hydrogen bonding.[3] This is most famously observed in β-dicarbonyl compounds such as 2,4-pentanedione, where the enol form is stabilized by two key effects:

-

Conjugation : The C=C double bond is conjugated with the remaining carbonyl group, creating a more stable delocalized π-system.[1]

-

Intramolecular Hydrogen Bonding : The enolic hydroxyl group forms a strong intramolecular hydrogen bond with the oxygen of the second carbonyl, creating a highly stable quasi-aromatic six-membered ring.[4][5]

In contrast, the enol of a β-hydroxy ketone lacks these potent stabilizing features. While an intramolecular hydrogen bond can form between the enolic hydroxyl and the β-hydroxyl group, it results in a five-membered ring. This five-membered ring is significantly less stable and provides a much weaker stabilizing effect than the six-membered ring in β-dicarbonyl enols. Consequently, the tautomeric equilibrium for β-hydroxy ketones strongly favors the keto form, often to an extent similar to simple monoketones.

Mechanisms of Tautomerization

The interconversion between keto and enol forms is typically slow in neutral conditions but is readily catalyzed by the presence of acid or base.[3]

3.1 Acid-Catalyzed Mechanism

Under acidic conditions, the reaction proceeds via a protonated intermediate.

-

The carbonyl oxygen is protonated by an acid catalyst, forming an oxonium ion. This increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[1]

-

A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon.[1]

-

The C-H bond electrons form the C=C double bond, and the π-electrons from the protonated carbonyl move to the oxygen, neutralizing it and forming the enol.[1]

3.2 Base-Catalyzed Mechanism

Under basic conditions, the mechanism involves the formation of a resonance-stabilized enolate anion.

-

A base removes an acidic α-hydrogen, forming an enolate ion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.[1]

-

The oxygen atom of the enolate is protonated by a proton source (e.g., water, regenerated from the initial deprotonation step), yielding the enol tautomer and regenerating the base catalyst.[1]

Quantitative Analysis of Tautomeric Content

Direct quantitative data for the keto-enol equilibrium of β-hydroxy ketones is not widely tabulated, largely because the equilibrium lies so far to the keto side that the enol concentration is negligible under standard conditions. However, by comparing data from simple ketones and β-dicarbonyl compounds, their expected behavior can be accurately inferred. The equilibrium constant, Keq, is defined as [enol] / [keto].

| Compound | Structure | Solvent | % Enol | Keq | Salient Feature |

| Acetone (B3395972) | CH3C(=O)CH3 | Neat | 0.00025% | 2.5 x 10-6 | Simple monoketone baseline.[1] |

| 2,4-Pentanedione | CH3C(=O)CH2C(=O)CH3 | Gas Phase | 92% | 11.5 | Highly stable H-bonded 6-membered ring.[6] |

| 2,4-Pentanedione | CH3C(=O)CH2C(=O)CH3 | CCl4 | 95% | 19.0 | Favored in non-polar solvents.[7] |

| 2,4-Pentanedione | CH3C(=O)CH2C(=O)CH3 | Water | 15% | 0.176 | Polar, H-bonding solvents disrupt intramolecular H-bond, favoring keto form.[4] |

| Ethyl Acetoacetate | CH3C(=O)CH2COOEt | CCl4 | 49% | 0.96 | Less enol content than diketone due to ester resonance.[3] |

| Ethyl Acetoacetate | CH3C(=O)CH2COOEt | D2O | <2% | <0.02 | Strong solvent effect.[3] |

| β-Hydroxy Ketone (Typical) | R-C(=O)CH2C(OH)-R' | Any | ~0.001% (Est.) | ~1 x 10-5 (Est.) | Lacks strong enol-stabilizing features; behaves like a simple ketone. |

As the table illustrates, the enol content is only significant when powerful stabilizing factors are present. For a β-hydroxy ketone, the lack of conjugation and the formation of a weaker five-membered hydrogen-bonded ring in the enol form means its Keq value will be much closer to that of acetone than to 2,4-pentanedione.

Experimental Protocols for Characterization

The primary method for quantitatively studying keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8][9]

5.1 Protocol for 1H NMR Spectroscopic Analysis

Objective: To determine the equilibrium constant (Keq) of a tautomeric mixture.

Methodology:

-

Sample Preparation :

-

Accurately weigh a sample of the β-hydroxy ketone.

-

Dissolve the sample in a known volume of a deuterated NMR solvent (e.g., CDCl3, DMSO-d6) to a final concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the equilibrium position.[10]

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

NMR Data Acquisition :

-

Place the sample in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (e.g., 298 K) for several minutes.

-

Tune and shim the spectrometer to achieve optimal field homogeneity and resolution.[8]

-

Acquire a standard one-dimensional 1H NMR spectrum. Key parameters include:

-

Spectral Width : ~16 ppm, to ensure all signals, including potentially broad hydroxyl protons, are captured.

-

Pulse Angle : A 30° or 45° pulse is common for quantitative work to ensure full relaxation.

-

Relaxation Delay (d1) : Set to at least 5 times the longest T1 relaxation time of the protons being integrated. This is critical for accurate quantification and is typically 10-30 seconds.[8]

-

Number of Scans : Sufficient to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

-

Data Processing and Analysis :

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Signal Assignment : Identify characteristic signals for each tautomer.

-

Keto Form : Look for the α-methylene protons (-CH2-), typically a singlet or multiplet around δ 2.5-3.0 ppm.

-

Enol Form : Look for the vinylic proton (=CH-), which would appear significantly downfield around δ 5.0-6.0 ppm.[8] For β-hydroxy ketones, this signal will likely be at or below the detection limit.

-

-

Integration : Carefully integrate the area of the assigned keto α-methylene signal (Iketo) and the enol vinylic signal (Ienol).

-

Calculation of Keq :

-

Normalize the integrals based on the number of protons they represent. The keto signal represents two protons, while the enol signal represents one.

-

Calculate the mole fraction of each tautomer:

-

% Keto = [ (Iketo / 2) / ( (Iketo / 2) + (Ienol / 1) ) ] * 100

-

% Enol = [ (Ienol / 1) / ( (Iketo / 2) + (Ienol / 1) ) ] * 100

-

-

Calculate the equilibrium constant: Keq = (% Enol) / (% Keto).[9]

-

-

5.2 Protocol for UV-Visible Spectroscopic Analysis

Objective: To qualitatively or semi-quantitatively assess tautomeric content.

Methodology:

-

Principle : The keto form contains an isolated C=O chromophore, which undergoes an n→π* transition typically in the 270-300 nm range. The enol form contains a C=C-OH conjugated system, which has a π→π* transition at a different, often shorter, wavelength. In systems with extended conjugation (like β-diketones), the enol absorption is strong and red-shifted.

-

Sample Preparation : Prepare dilute solutions of the compound in various solvents of spectroscopic grade (e.g., hexane, ethanol, water) to avoid detector saturation.

-

Data Acquisition : Record the UV-Vis absorption spectrum over a range of ~200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Analysis : The appearance of distinct absorption bands that change in relative intensity with solvent polarity can indicate the presence of multiple tautomers.[11] However, due to the extremely low concentration of the enol form in β-hydroxy ketones, its characteristic absorption band is usually not observable, making this method less suitable for quantification than NMR.

Applications and Significance

Understanding the tautomeric equilibrium of β-hydroxy ketones is crucial in several contexts:

-

Reaction Mechanisms : The initial product of an aldol addition is the β-hydroxy ketone.[12] Its subsequent dehydration to an α,β-unsaturated ketone (aldol condensation) proceeds through an enolate intermediate, which is the conjugate base of the enol tautomer. The factors that favor enolization can thus influence the rate and outcome of the condensation step.

-

Drug Development : Tautomerism can significantly impact a molecule's pharmacological properties, including its shape, hydrogen bonding capacity, and lipophilicity. A drug molecule may bind to its biological target in a specific tautomeric form. While the enol form of a β-hydroxy ketone is rare, understanding its potential for formation is essential for designing molecules with precise three-dimensional and electronic properties.

-

Chemical Stability : The presence of α-hydrogens and the potential for enolization can be a pathway for racemization or degradation, impacting the shelf-life and stability of pharmaceutical compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. azom.com [azom.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: 4-Hydroxypentan-2-one (CAS: 4161-60-8)

An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 4-Hydroxypentan-2-one. The information is intended to support researchers, chemists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a bifunctional organic molecule containing both a hydroxyl (-OH) and a ketone (C=O) group.[1] Its unique structure makes it a versatile intermediate in organic synthesis.[1][2]

Chemical Structure

// Define nodes for atoms C1 [label="CH₃"]; C2 [label="C"]; O2 [label="O"]; C3 [label="CH₂"]; C4 [label="CH"]; O4 [label="OH"]; C5 [label="CH₃"];

// Define invisible nodes for bond positioning p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Arrange nodes {rank=same; C1; p1; C3; C4; C5;} {rank=same; p2; C2; O2;}

// Define bonds C1 -- C2; C2 -- C3 [len=1.5]; C2 -- O2 [style=double, len=1.0]; C3 -- C4; C4 -- O4; C4 -- C5; } caption="Figure 1: 2D Structure of this compound"

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) leads to a relatively high boiling point and water solubility compared to monofunctional ketones or alcohols of similar molecular weight.[1]

| Property | Value | Reference(s) |

| Molecular Weight | 102.13 g/mol | [1][4] |

| Appearance | Colorless to pale yellow clear liquid (est.) | |

| Boiling Point | 177-178 °C (at 760 mmHg) | [6][7][8] |

| Density | 0.962 g/cm³ | [6][7][8] |

| Flash Point | 60.8 °C (141.0 °F) | [6][7][8] |

| Vapor Pressure | 0.323 mmHg at 25 °C | [1][8] |

| Water Solubility | 1,000,000 mg/L at 25 °C (est.) | |

| logP (Octanol/Water) | -0.4 (est.) | [4][8] |

| Refractive Index | 1.418 - 1.4415 | [6][8] |

| pKa | 14.50 ± 0.20 (Predicted) | [8] |

Spectroscopic Data

Spectroscopic analysis is critical for the confirmation of the structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The spectrum is characterized by a strong, sharp absorption for the carbonyl group and a broad absorption for the hydroxyl group, indicative of intermolecular hydrogen bonding.[1]

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |

| 3600 - 3200 | O-H (Alcohol) | Broad, strong absorption due to H-bonding | [1] |

| 2970 - 2850 | C-H (Alkyl) | Medium to strong absorptions | |

| 1730 - 1710 | C=O (Ketone) | Strong, sharp absorption | [1] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows characteristic fragmentation patterns.[1] The molecular ion peak is often weak due to facile fragmentation.[1]

| m/z | Ion Fragment | Description | Reference(s) |

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) | [1][3][5] |

| 43 | [CH₃CO]⁺ | Base Peak, from alpha-cleavage | [1] |

| 59 | [M - CH₃CO]⁺ | Loss of an acetyl group | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Environment | Multiplicity | Approx. Chemical Shift (ppm) | Notes | Reference(s) |

| -CH ₃ (at C1) | Singlet | ~2.2 | Adjacent to carbonyl group. | |

| -CH ₂- (at C3) | Doublet | ~2.5 - 2.7 | Coupled to the methine proton at C4. | |

| -OH | Broad Singlet | 1.5 - 3.0 | Chemical shift is concentration/solvent dependent. | [1] |

| -CH - (at C4) | Multiplet | 3.8 - 4.2 | Coupled to protons on C3 and C5. | [1] |

| -CH ₃ (at C5) | Doublet | ~1.2 | Coupled to the methine proton at C4. |

Synthesis and Reactivity

Synthesis Methods

Several synthetic routes to this compound have been reported.

-

Oxidation of Diols: A common laboratory-scale synthesis involves the selective oxidation of a secondary alcohol in the presence of a primary alcohol. For instance, pentane-1,3-diol can be oxidized using 3,3-dimethyldioxirane in acetone (B3395972) at ambient temperature to yield this compound.[8]

-

Reduction of Diones: The selective reduction of a ketone in a dione, such as the reduction of acetylacetone (B45752) (2,4-pentanedione), can yield the target molecule.[1]

-

Hydrolysis: Hydrolysis of precursors like 4-methyl-2-pentanone (B128772) under specific acidic or basic conditions can also produce this compound.[1]

General Synthesis & Purification Workflow

// Nodes Start [label="Reactants & Solvent\n(e.g., pentane-1,3-diol, acetone)", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Reaction\n(e.g., Oxidation with DMDO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Reaction Quenching\n(e.g., addition of Na₂S₂O₃)"]; Extraction [label="Workup & Extraction\n(e.g., with Ethyl Acetate)"]; Drying [label="Drying of Organic Phase\n(e.g., over MgSO₄)"]; Filtration [label="Filtration & Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, IR, MS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Filtration; Filtration -> Purification; Purification -> Analysis; } caption="Figure 2: General Experimental Workflow for Synthesis"

Experimental Protocol: Oxidation of pentane-1,3-diol

The following is a representative protocol based on the literature for the oxidation of a diol.[8]

-

Preparation: A solution of pentane-1,3-diol is prepared in a suitable solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: A solution of the oxidizing agent (e.g., 3,3-dimethyldioxirane in acetone) is added dropwise to the diol solution at ambient temperature.

-

Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by silica (B1680970) gel column chromatography, to yield pure this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of both alcohols and ketones.[1]

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

-

Oxidation: The secondary alcohol can be oxidized to a ketone, forming the diketone 2,4-pentanedione.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 2,4-pentanediol.

-

Condensation Reactions: The ketone can participate in aldol-type condensation reactions.

Key Chemical Transformations

// Central Molecule Main [label="this compound", shape=rectangle, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Reaction Products Ester [label="Ester Derivative", shape=rectangle, style="rounded"]; Diketone [label="2,4-Pentanedione", shape=rectangle, style="rounded"]; Diol [label="2,4-Pentanediol", shape=rectangle, style="rounded"]; Aldol [label="Aldol Adduct", shape=rectangle, style="rounded"];

// Edges with labels Main -> Ester [label=" Esterification\n (R-COOH, Acid Cat.) "]; Main -> Diketone [label=" Oxidation\n ([O]) "]; Main -> Diol [label=" Reduction\n ([H]) "]; Main -> Aldol [label=" Condensation\n (Base/Acid, Carbonyl) "]; } caption="Figure 3: Reactivity of this compound"

Applications and Biological Relevance

-

Flavor and Fragrance: It is used as a flavoring agent in food products.[1][2]

-

Chemical Intermediate: It serves as a versatile building block for the synthesis of more complex molecules and is used as a pharmaceutical intermediate.[1][2]

-

Natural Occurrence: this compound has been identified as a natural product found in mangoes (Mangifera indica).[1][4]

While some studies have investigated structurally related compounds for potential medicinal applications, such as anti-cancer properties, specific biological activity data for this compound itself is limited in the public domain.[1]

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[4] Users should handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| GHS Classification | Hazard Statement | Pictogram |

| Flammable Liquids | H227: Combustible liquid | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |

References

- 1. Buy this compound | 4161-60-8 [smolecule.com]

- 2. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]

- 3. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]

- 4. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. 4-HYDROXY-2-PENTANONE | CAS#:4161-60-8 | Chemsrc [chemsrc.com]

- 8. This compound|4161-60-8|lookchem [lookchem.com]

An In-depth Technical Guide to (R)-4-Hydroxypentan-2-one and (S)-4-Hydroxypentan-2-one for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Hydroxypentan-2-one and (S)-4-Hydroxypentan-2-one are the two enantiomers of the chiral molecule 4-hydroxypentan-2-one. As stereoisomers, they share the same molecular formula (C₅H₁₀O₂) and connectivity but differ in the three-dimensional arrangement of their atoms. This seemingly subtle difference can lead to profound variations in their physical, chemical, and biological properties. In the fields of drug discovery and development, understanding the distinct characteristics of each enantiomer is paramount, as one may exhibit therapeutic efficacy while the other could be inactive or even elicit adverse effects. This technical guide provides a comprehensive comparison of (R)- and (S)-4-hydroxypentan-2-one, focusing on their properties, synthesis, and potential applications.

Core Properties and Data

A detailed comparison of the quantitative data for the enantiomers of this compound is crucial for their differentiation and application. While much of the available data pertains to the racemic mixture, this section aims to delineate the specific properties of the (R) and (S) forms where possible.

| Property | (R)-4-Hydroxypentan-2-one | (S)-4-Hydroxypentan-2-one | Racemic this compound |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [1][2] | 102.13 g/mol | 102.13 g/mol [3][4] |

| CAS Number | 63315-69-5[2] | 73836-68-7 | 4161-60-8[3][4] |

| Boiling Point | Not explicitly found | Not explicitly found | 177 °C at 760 mmHg[4] |

| Density | Not explicitly found | Not explicitly found | 0.962 g/cm³[4] |

| Refractive Index | Not explicitly found | Not explicitly found | 1.418[5] |

| Specific Rotation ([α]D) | Data not available in searches | Data not available in searches | 0° (by definition) |

Synthesis and Chiral Resolution